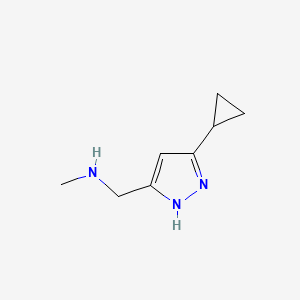

1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(5-cyclopropyl-1H-pyrazol-3-yl)methanol” has a CAS Number of 1281984-39-1 and a molecular weight of 138.17 . Another related compound, “N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide”, is a small molecule with a molecular weight of 227.2618 .

Molecular Structure Analysis

The molecular structure of “1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane” has a molecular weight of 206.29 g/mol.

Chemical Reactions Analysis

The compound “N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide” is known to interact with the target “Cyclin-dependent kinase 2” in humans .

Physical And Chemical Properties Analysis

“N-(5-Cyclopropyl-1H-pyrazol-3-YL)benzamide” has a molecular weight of 227.26 g/mol, an XLogP3-AA of 2, and a topological polar surface area of 57.8 Ų .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Novel compounds like (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine were synthesized at ambient temperature, indicating the potential for similar compounds including 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine in organic chemistry and material science (Becerra et al., 2021).

Applications in Metal Complexes

- Pyrazolyl compounds, closely related to 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine, have been used to form Co(II) chloride complexes, which demonstrated significant activity in the polymerization of methyl methacrylate, leading to high molecular weight polymers (Choi et al., 2015).

Antimicrobial and Anticancer Properties

- Certain pyrazole derivatives, akin to 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine, exhibited potent antimicrobial and anticancer activities. This suggests a potential for such compounds in the development of new therapeutic agents (Hafez et al., 2016).

Potential in Corrosion Inhibition

- Pyrazole derivatives have been evaluated as corrosion inhibitors, indicating the potential use of similar compounds in industrial applications related to metal protection (Sayed et al., 2018).

Use in COX-2 Inhibition

- Sulfonamide-containing 1,5-diarylpyrazole derivatives, which are structurally related to 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine, were found to be effective in blocking cyclooxygenase-2 (COX-2), indicating potential pharmaceutical applications (Penning et al., 1997).

Mecanismo De Acción

Target of Action

The primary target of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine is the Cyclin-dependent kinase 2 (CDK2) in humans . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on its interaction with CDK2. By inhibiting CDK2, the compound could potentially halt cell division, which could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Safety and Hazards

Propiedades

IUPAC Name |

1-(3-cyclopropyl-1H-pyrazol-5-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-9-5-7-4-8(11-10-7)6-2-3-6/h4,6,9H,2-3,5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFXPNWNGBVXPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NN1)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80658003 |

Source

|

| Record name | 1-(3-Cyclopropyl-1H-pyrazol-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1232136-97-8 |

Source

|

| Record name | 1-(3-Cyclopropyl-1H-pyrazol-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B567778.png)

![6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B567787.png)

![1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione](/img/structure/B567790.png)